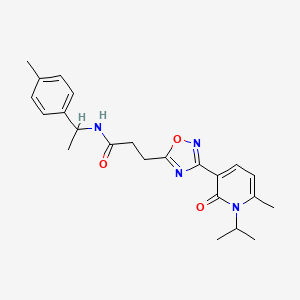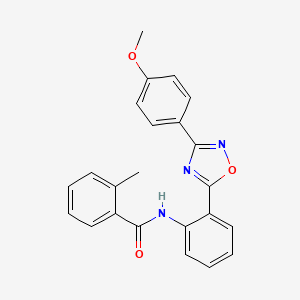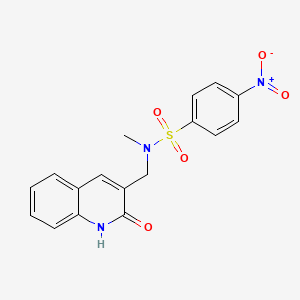
N-((2-hydroxyquinolin-3-yl)methyl)-3-nitro-N-phenylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mécanisme D'action
The mechanism of action of HQNO is not fully understood, but it is believed to involve the inhibition of bacterial quorum sensing. Quorum sensing is a process by which bacteria communicate with each other and coordinate their behavior. HQNO has been shown to interfere with this process, which leads to the inhibition of bacterial growth. HQNO has also been shown to induce oxidative stress in cells, which can lead to cell death.
Biochemical and Physiological Effects:
HQNO has been shown to have several biochemical and physiological effects. In vitro studies have shown that HQNO can induce the production of reactive oxygen species (ROS) in cells, which can lead to oxidative stress and cell death. HQNO has also been shown to inhibit the activity of several enzymes, including NADH dehydrogenase and succinate dehydrogenase. In vivo studies have shown that HQNO can reduce the virulence of bacterial infections and inhibit tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
HQNO has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. HQNO is also relatively inexpensive compared to other antibacterial and antitumor compounds. However, HQNO has some limitations for lab experiments. It is a toxic compound that can be harmful to cells at high concentrations. HQNO also has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on HQNO. One area of research is the development of HQNO analogs with improved properties, such as increased solubility and reduced toxicity. Another area of research is the investigation of the mechanism of action of HQNO and its potential applications in the treatment of bacterial infections and cancer. Finally, research could investigate the potential use of HQNO in combination with other antibacterial and antitumor compounds to enhance their efficacy.
Méthodes De Synthèse
The synthesis of HQNO involves the reaction of 8-hydroxyquinoline with benzaldehyde and nitrobenzene in the presence of an acid catalyst. The resulting product is HQNO, which is a yellow crystalline powder. The synthesis method has been optimized to obtain high yields of HQNO with high purity.
Applications De Recherche Scientifique
HQNO has been extensively studied for its potential applications in various fields. In the field of microbiology, HQNO has been shown to inhibit the growth of several bacterial and fungal strains, including Pseudomonas aeruginosa, Staphylococcus aureus, and Candida albicans. HQNO has also been shown to have antitumor properties and can induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
3-nitro-N-[(2-oxo-1H-quinolin-3-yl)methyl]-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O4/c27-22-18(13-16-7-4-5-12-21(16)24-22)15-25(19-9-2-1-3-10-19)23(28)17-8-6-11-20(14-17)26(29)30/h1-14H,15H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AISDLKPCWRHHGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide](/img/structure/B7707515.png)



![N-(2-methoxy-5-{[(pyridin-3-yl)methyl]sulfamoyl}phenyl)-4-methylbenzamide](/img/structure/B7707547.png)









